(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one
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Overview
Description
(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes two pyrrolidinone rings connected by a butylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one typically involves the reaction of 1-butylpyrrolidin-2-one with a suitable butylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butylidene bridge. The reaction mixture is then heated to a specific temperature, often around 80-100°C, to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps, such as distillation or chromatography, to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene bridge can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-butylpyrrolidin-2-one: A related compound with a single pyrrolidinone ring and a butyl group.
N-butyl-2-pyrrolidone: Another similar compound with a pyrrolidinone ring and a butyl group attached to the nitrogen atom.
Uniqueness
(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one is unique due to its dual pyrrolidinone structure connected by a butylidene bridge, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications.
Properties
IUPAC Name |
(3E)-1-butyl-3-(1-butylpyrrolidin-2-ylidene)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-3-5-10-17-12-7-8-15(17)14-9-13-18(16(14)19)11-6-4-2/h3-13H2,1-2H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRHIQFWBQCRC-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1=C2CCN(C2=O)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN\1CCC/C1=C\2/CCN(C2=O)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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